4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
“4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the nitro and chloro groups: Nitration and chlorination reactions can be used to introduce the nitro and chloro substituents on the phenyl ring.
Formation of the hydrazone linkage: The hydrazone linkage can be formed by reacting the furan derivative with hydrazine or its derivatives.
Synthesis of the triazine ring: The triazine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone linkage.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or a ligand in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and functional groups.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of “4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine” lies in its specific combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H21ClN8O3 |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21ClN8O3/c25-19-10-8-16(14-20(19)33(34)35)21-11-9-18(36-21)15-26-31-23-28-22(27-17-6-2-1-3-7-17)29-24(30-23)32-12-4-5-13-32/h1-3,6-11,14-15H,4-5,12-13H2,(H2,27,28,29,30,31)/b26-15+ |
InChI Key |
UKDYGVWVXJLELG-CVKSISIWSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5 |
Origin of Product |
United States |
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